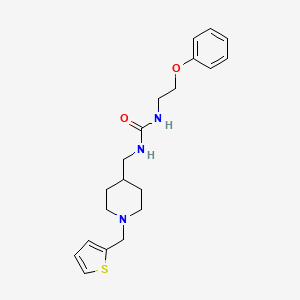
2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs, and a 1,8-naphthyridine moiety, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through multicomponent reactions . For instance, 1,8-naphthyridines can be synthesized through a Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Mecanismo De Acción
The mechanism of action of 2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide involves its binding to the GPER and activation of downstream signaling pathways. The activation of GPER by this compound has been shown to result in the activation of intracellular signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in many physiological processes including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role in activating GPER and downstream signaling pathways, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE activity may have implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide in lab experiments is its selective activation of GPER, which allows researchers to study the role of this receptor in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other GPER agonists. This may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide. One area of interest is the role of GPER in cancer biology, as GPER has been implicated in the development and progression of several types of cancer. Another area of interest is the potential therapeutic applications of this compound and other GPER agonists in the treatment of neurodegenerative diseases and other conditions. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has been described in several publications. One common method involves the reaction of 2,3-dimethoxybenzoic acid with 2-amino-3-cyanopyridine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with phenylmagnesium bromide to yield this compound.
Aplicaciones Científicas De Investigación
2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has been used in a variety of scientific research applications, including studies of G protein-coupled receptors (GPCRs) and their signaling pathways. GPCRs are a large family of membrane proteins that play a key role in cellular signaling and are involved in many physiological processes. This compound has been shown to selectively activate the G protein-coupled estrogen receptor (GPER), which is a member of the GPCR family. This makes this compound a useful tool for studying the role of GPER in various physiological processes.
Propiedades
IUPAC Name |
2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-19-12-6-11-17(20(19)29-2)23(27)26-22-18(15-8-4-3-5-9-15)14-16-10-7-13-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPDXTGMDCSPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2911012.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone](/img/structure/B2911016.png)

![6-Oxaspiro[4.5]decan-10-one](/img/structure/B2911019.png)
![Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B2911021.png)

![[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2911024.png)

![ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate](/img/structure/B2911028.png)
![8-Methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911030.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2911034.png)
